molecular formula C18H24BrNO3 B13686617 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine

4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine

Cat. No.: B13686617
M. Wt: 382.3 g/mol
InChI Key: GPESABADVNZESO-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzylidene moiety, which is further linked to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Piperidine Ring Formation: The benzylidene intermediate is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.

    Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency, yield, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the benzylidene moiety can undergo reduction to form the corresponding benzyl derivative.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products

    Substitution: Formation of substituted benzylidene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl derivatives.

    Hydrolysis: Formation of the free amine.

Scientific Research Applications

4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine stands out due to its unique combination of a piperidine ring and a Boc protecting group, which enhances its stability and versatility in synthetic applications. Additionally, the presence of both bromine and methoxy groups provides opportunities for diverse chemical modifications and functionalizations.

Properties

Molecular Formula

C18H24BrNO3

Molecular Weight

382.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-5-methoxyphenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C18H24BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,11-12H,7-10H2,1-4H3

InChI Key

GPESABADVNZESO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=C(C=CC(=C2)OC)Br)CC1

Origin of Product

United States

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